1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
CAS No.: 933719-76-7
Cat. No.: VC2837062
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933719-76-7 |
|---|---|
| Molecular Formula | C11H12ClNO2 |
| Molecular Weight | 225.67 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H12ClNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) |
| Standard InChI Key | AOKQMHHJOMXSMH-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C(=O)O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | C1CN(CC1C(=O)O)C2=CC=C(C=C2)Cl |
Introduction
Basic Information and Identification
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is characterized by the following identifiers:
| Property | Value |
|---|---|
| Chemical Formula | C11H12ClNO2 |
| Molecular Weight | 225.67 g/mol |
| CAS Number | 933719-76-7 |
| IUPAC Name | 1-(4-chlorophenyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H12ClNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) |
| Standard InChIKey | AOKQMHHJOMXSMH-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C(=O)O)C2=CC=C(C=C2)Cl |
This information provides the essential identifiers necessary for researchers to locate and work with this compound in various databases and laboratory settings.
Chemical Structure and Properties
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid features a five-membered pyrrolidine ring with a carboxylic acid group at the 3-position and a 4-chlorophenyl group attached to the nitrogen atom of the pyrrolidine ring. This structural arrangement confers specific chemical and physical properties that are relevant to its applications in research and potential therapeutic development.
The compound's structure contains:
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A pyrrolidine ring (five-membered nitrogen-containing heterocycle)
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A carboxylic acid group at the 3-position of the pyrrolidine ring
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A 4-chlorophenyl group attached to the nitrogen atom of the pyrrolidine ring
The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets. The carboxylic acid functional group provides a versatile site for further chemical modifications, such as amidation or esterification reactions, making this compound valuable as a synthetic intermediate in the preparation of more complex molecules.
Stereochemistry and Isomers
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid can exist in different stereoisomeric forms due to the potential chirality at the 3-position of the pyrrolidine ring. The stereochemistry significantly influences the biological activity and chemical reactivity of this compound.
The compound can exist in various forms including:
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The racemate (mixture of stereoisomers)
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Specific enantiomers (e.g., (3S) or (3R))
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Different regioisomers depending on the substitution pattern
Understanding the stereochemical aspects of this compound is crucial for research applications, particularly in drug development where the stereochemistry can dramatically affect biological activity .
Synthesis Methods
Several synthetic routes have been reported for the preparation of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid and its derivatives. These methods typically involve the construction of the pyrrolidine ring from suitable precursors.
Cyclization Approach
One common approach involves the cyclization of appropriate precursors under controlled reaction conditions to form the pyrrolidine ring backbone. This method typically requires specific solvents and controlled temperatures to ensure successful cyclization and formation of the desired product.
1,3-Dipolar Cycloaddition
Another synthetic approach involves 1,3-dipolar cycloaddition reactions between suitable precursors in the presence of catalysts. This method can be advantageous for producing pyrrolidine derivatives with high yield and purity .
Synthesis from Protected Derivatives
The synthesis can also involve deprotection of N-protected derivatives. For example, the search results include a synthesis where (3S,4R)-1-(t-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is treated with hydrochloric acid to remove the Boc protecting group, yielding the corresponding hydrochloride salt of 4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid . The specific reaction conditions are described as:
"(3S,4R)-1-BOC-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (0.70 g, 2.15 mmol) was dissolved in DCE (3 ml) and 4N HCl (3 ml) was added dropwise, and stirred at room temperature for 2 hours. MeOH (5 ml) was added to the reaction solution. Then, the reaction solution was stirred at room temperature for 3 hours and concentrated in vacuo."
The resulting product had a reported yield of 90.0%, with MS[M+1]=240 .
Biological Activity and Pharmacological Properties
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid and related derivatives exhibit various biological activities that make them of interest in pharmaceutical research.
Receptor Interactions
Research Applications
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid has several potential applications in scientific research:
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group provides a versatile functional group for further modification, such as amidation or esterification reactions.
Structure-Activity Relationship Studies
This compound can be used in structure-activity relationship (SAR) studies to investigate how structural modifications affect biological activity. Such studies are crucial for understanding the pharmacophoric elements required for specific biological activities .
Synthetic Intermediates for Drug Development
The compound and its derivatives can serve as precursors or intermediates for the preparation of pharmaceutically active compounds, especially for compounds useful in the treatment of central nervous system disorders .
Comparison with Similar Compounds
To understand the unique properties and potential applications of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid, it is informative to compare it with structurally related compounds.
Structural Analogs
Several structural analogs of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid exist, including:
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1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (containing an additional carbonyl group)
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1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (with a benzyl group instead of a direct attachment of the chlorophenyl to the nitrogen)
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1-(t-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (the Boc-protected version)
These structural variations can significantly impact the physicochemical properties and biological activities of the compounds.
Comparative Properties
The table below compares key properties of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid with some of its structural analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | C11H12ClNO2 | 225.67 | Base compound |
| 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | 239.65 | Additional carbonyl group at position 5 |
| 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | C18H18ClNO2 | 315.8 | Benzyl group on nitrogen, chlorophenyl at position 4 |
| 1-(t-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | C16H20ClNO4 | 325.79 | Boc protecting group on nitrogen, chlorophenyl at position 4 |
These structural differences can significantly affect the compounds' reactivity, biological activity, and potential applications in research and drug development.
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